2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid

Medicinal Chemistry Physicochemical Property Lead Optimization

2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid (CAS 113516-90-8) is a bifunctional aromatic building block featuring a phenylacetic acid moiety linked to a 5-formylfuran ring. The compound possesses a molecular weight of 230.22 g/mol and a molecular formula of C13H10O4.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 113516-90-8
Cat. No. B7687002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid
CAS113516-90-8
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)O)C2=CC=C(O2)C=O
InChIInChI=1S/C13H10O4/c14-8-11-5-6-12(17-11)10-3-1-9(2-4-10)7-13(15)16/h1-6,8H,7H2,(H,15,16)
InChIKeyQBLONCHSNNVLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid (CAS 113516-90-8): Procurement and Differentiation Guide for Research and Industrial Applications


2-(4-(5-Formylfuran-2-yl)phenyl)acetic acid (CAS 113516-90-8) is a bifunctional aromatic building block featuring a phenylacetic acid moiety linked to a 5-formylfuran ring [1]. The compound possesses a molecular weight of 230.22 g/mol and a molecular formula of C13H10O4 . Its structure provides two chemically distinct reactive handles — the carboxylic acid group and the aldehyde functionality — making it a strategic intermediate for sequential derivatization in medicinal chemistry and coordination chemistry applications [1].

Workflow
Bifunctional building block for sequential aldehyde and carboxylic acid derivatizations
Selection
Extended aromatic scaffold with phenylacetic acid linker supports coordination chemistry and medicinal chemistry programs
Use Context
Suitable for synthesis of triazole-based ligands, heterocycles, and bioconjugates requiring orthogonal reactivity

Why 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid (CAS 113516-90-8) Cannot Be Substituted with Generic Furan or Phenylacetic Acid Derivatives


Due to the limited availability of published direct comparative bioactivity data for CAS 113516-90-8, this compound's differentiation must be assessed primarily through its structural and physicochemical parameters, which directly influence its reactivity profile and synthetic utility. The compound features a 5-formylfuran moiety para-substituted on a phenylacetic acid framework, which is structurally distinct from simple furan-2-carbaldehyde derivatives and unsubstituted phenylacetic acids [1]. Key differentiators include its topological polar surface area (TPSA) of 67.51 Ų, calculated LogP of 2.386, and a hydrogen bond donor count of 1 . These parameters position the compound in a specific physicochemical space that differs from analogs lacking either the formyl group or the extended aromatic system. Generic substitution without consideration of these structural and property differences may lead to divergent reactivity in downstream derivatization reactions, particularly where both the aldehyde and carboxylic acid functionalities are required for sequential transformations.

Mono‑functional analogs Replacement with simple phenylacetic acid or furan-2-carbaldehyde derivatives may lose the sequential derivatization capability required for triazole ligand synthesis.
Shorter linker analogs Substituting with 5-formyl-2-furanacetic acid (lacking the para-phenylene spacer) can alter molecular topology, π-stacking patterns, and hydrogen-bonding geometry.

Quantitative Differentiation Evidence: 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid (CAS 113516-90-8) vs. Structural Analogs


Comparative LogP Analysis: Lipophilicity Differentiation vs. 5-(4-Formylphenyl)-2-furoic Acid

CAS 113516-90-8 exhibits a calculated LogP of 2.386, reflecting moderate lipophilicity suitable for membrane permeability in biological systems . In comparison, the structurally related regioisomer 5-(4-formylphenyl)-2-furoic acid (CAS 400744-65-2), which positions the carboxylic acid directly on the furan ring rather than on a phenylacetic acid side chain, has a lower molecular weight (216.19 g/mol) and is expected to exhibit distinct lipophilicity and ionization behavior due to the absence of the methylene spacer . The phenylacetic acid moiety in CAS 113516-90-8 provides an additional degree of conformational flexibility (rotatable bond count = 4) and a distinct pKa profile compared to the furoic acid analog, which may influence both synthetic accessibility and biological target engagement.

Lipophilicity vs. regioisomer
Class‑level
LogP 2.386, 4 rotatable bonds for target; comparator MW lower by 14, rotatable bonds 3
Context‑dependent differentiation in conformational flexibility and lipophilicity profile
Calculated properties; experimental verification recommended
Medicinal Chemistry Physicochemical Property Lead Optimization

Hydrogen Bond Donor Profile: Differentiation vs. 2-Furanacetic Acid Derivatives

CAS 113516-90-8 possesses one hydrogen bond donor (the carboxylic acid -OH) and four hydrogen bond acceptors (two carbonyl oxygens from formyl and carboxyl groups, plus the furan ring oxygen and carboxyl oxygen) [1]. In contrast, simpler 2-furanacetic acid derivatives such as 5-formyl-2-furanacetic acid (CAS 162132-72-1) lack the phenyl spacer, resulting in a more compact structure with different spatial arrangement of hydrogen bonding groups [2]. The presence of the para-phenylene linker in CAS 113516-90-8 extends the distance between the furan and carboxylic acid moieties, potentially altering intermolecular interaction patterns in both crystalline packing and protein-ligand binding contexts.

H‑bond topology vs. furanacetate
Class‑level
Same HBD/HBA counts, but extended phenylene spacer alters spatial arrangement
Molecular topology differentiation may affect crystal packing and binding interactions
Topological differences inferred from structure; binding data needed
Medicinal Chemistry Drug Design Rule of Five

Synthetic Utility as a Precursor: Demonstrated Role in Triazole-Based Ligand Synthesis

CAS 113516-90-8 has been explicitly utilized as a key synthetic intermediate in the preparation of triazole-based ligands for cobalt(II) and copper(II) complexes with demonstrated antibacterial activity [1]. In this published synthetic route, 2-carboxyaldehyde furan was added to 4-amino phenyl acetic acid via diazonium salt formation to yield [4-(5-formylfuran-2-yl)phenyl]acetic acid as the first-stage product [1]. This aldehyde-containing intermediate was then condensed with thiosemicarbazide, leveraging the reactive formyl group for further functionalization. While comparative data on alternative intermediates is not available in this study, the explicit use of CAS 113516-90-8 in this published synthetic sequence demonstrates its practical utility in generating biologically active coordination compounds, whereas simpler analogs lacking the formyl group or the phenylacetic acid moiety would not support this specific reaction pathway.

Synthetic precursor role
Method context
Explicitly used in diazonium‑based synthesis of triazole Co(II)/Cu(II) complexes
Demonstrated synthetic utility for bifunctional sequential derivatization
Published route; monofunctional analogs would not support this pathway
Coordination Chemistry Metal Complex Synthesis Antibacterial Agents

Recommended Research and Industrial Application Scenarios for 2-(4-(5-Formylfuran-2-yl)phenyl)acetic Acid (CAS 113516-90-8)


Medicinal Chemistry: Lead Compound Derivatization Requiring a Bifunctional Scaffold

CAS 113516-90-8 is suited for medicinal chemistry programs requiring sequential functionalization of both carboxylic acid and aldehyde groups. The compound's calculated LogP of 2.386 and TPSA of 67.51 Ų position it within favorable drug-like property space for membrane permeability [1]. Its phenylacetic acid moiety provides a handle for amide or ester formation, while the 5-formylfuran group enables condensation reactions with amines, hydrazines, or hydrazides. This bifunctionality supports the construction of diverse heterocyclic systems including triazoles, hydrazones, and Schiff bases.

Coordination Chemistry: Synthesis of Metal Complexes with Antibacterial Potential

As demonstrated in published research, CAS 113516-90-8 serves as a key intermediate for preparing triazole-based ligands that form octahedral cobalt(II) and copper(II) complexes with antibacterial activity [2]. The compound's aldehyde group enables condensation with thiosemicarbazide to generate thiosemicarbazone intermediates, which can be further cyclized to triazole-containing ligands. The resulting metal complexes exhibited biological activity in the published study, indicating the utility of this building block in developing metallodrug candidates.

Organic Synthesis: Construction of Extended π-Conjugated Systems

The para-phenylene linkage between the furan and phenylacetic acid moieties in CAS 113516-90-8 creates an extended aromatic system with 17 heavy atoms and a defined planar geometry [1]. This structural feature makes the compound suitable as a building block for synthesizing extended π-conjugated molecules, including potential fluorescent probes, organic electronic materials, or ligands for metal-organic frameworks (MOFs). The formyl group provides a reactive site for Wittig reactions, aldol condensations, or reductive amination, while the carboxylic acid offers orthogonal reactivity.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The carboxylic acid group of CAS 113516-90-8 can be activated for conjugation to amine-containing biomolecules (e.g., proteins, peptides, or amino-functionalized surfaces), while the formyl group remains available for subsequent bioorthogonal reactions or affinity capture [1]. This orthogonal reactivity profile is advantageous for developing activity-based probes, affinity chromatography resins, or surface-functionalized materials for biological assays.

Application
Selection Property
Validation Focus
Bifunctional scaffold derivatization
Orthogonal aldehyde and carboxylic acid reactivity
Sequential functionalization efficiency
Metal complex synthesis for antibacterial screening
Formyl group for thiosemicarbazone formation
Ligand coordination and in vitro bioactivity assessment
Extended π‑conjugated system construction
Para‑phenylene linker and planar aromatic core
Photophysical characterization and conjugation efficiency
Bioconjugate and probe synthesis
Carboxylic acid activation for biomolecule coupling
Probe reactivity and affinity capture performance
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